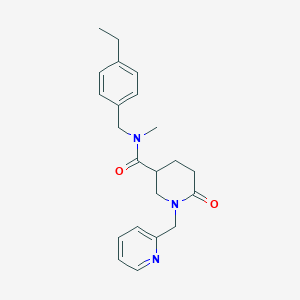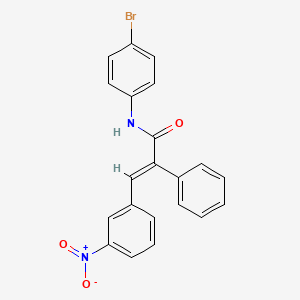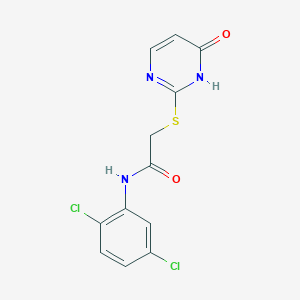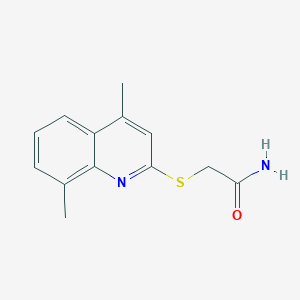
(2-chlorophenyl) N-(3-bromopropanoyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-chlorophenyl) N-(3-bromopropanoyl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a chlorophenyl group, a bromopropanoyl group, and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl) N-(3-bromopropanoyl)carbamate typically involves the reaction of 2-chlorophenyl isocyanate with 3-bromopropanoic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo the reaction under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
(2-chlorophenyl) N-(3-bromopropanoyl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropanoyl group can be substituted by other nucleophiles, such as hydroxide ions or amines.
Hydrolysis: The carbamate group can be hydrolyzed in the presence of acids or bases to yield the corresponding amine and carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or primary amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide. The reactions are usually conducted at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Hydrolysis: The products are 2-chlorophenylamine and 3-bromopropanoic acid.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
科学的研究の応用
(2-chlorophenyl) N-(3-bromopropanoyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical products.
作用機序
The mechanism of action of (2-chlorophenyl) N-(3-bromopropanoyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(2-chlorophenyl) N-(3-chloropropanoyl)carbamate: Similar structure but with a chlorine atom instead of bromine.
(2-chlorophenyl) N-(3-iodopropanoyl)carbamate: Similar structure but with an iodine atom instead of bromine.
(2-chlorophenyl) N-(3-fluoropropanoyl)carbamate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (2-chlorophenyl) N-(3-bromopropanoyl)carbamate imparts unique reactivity and properties compared to its analogs. Bromine is a larger and more polarizable atom, which can influence the compound’s chemical behavior and interactions with biological targets.
特性
IUPAC Name |
(2-chlorophenyl) N-(3-bromopropanoyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO3/c11-6-5-9(14)13-10(15)16-8-4-2-1-3-7(8)12/h1-4H,5-6H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPSGRBHHGLGQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)NC(=O)CCBr)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4990992.png)

![4-chloro-3-(5-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B4990999.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4991003.png)
![7-butyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B4991010.png)

![2,6-Dibromo-4-[N-(4-methylbenzenesulfonyl)benzamido]phenyl benzoate](/img/structure/B4991022.png)
![N'-{3-[(4-chlorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide](/img/structure/B4991029.png)

![ethyl 4-(2-chlorobenzyl)-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4991036.png)
![(3S*)-4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,3-dimethyl-2-piperazinone](/img/structure/B4991043.png)

![Diethyl 2-[4-(3-methylphenoxy)butyl]propanedioate](/img/structure/B4991095.png)
